molecular formula C17H11Cl2N3O2 B15111288 N,1-bis(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N,1-bis(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B15111288
M. Wt: 360.2 g/mol
InChI Key: ASTZKLSBNTWEGC-UHFFFAOYSA-N
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Description

N,1-bis(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with two 3-chlorophenyl groups, a ketone at position 4, and a carboxamide moiety at position 2. Pyridazine derivatives are notable for their electron-deficient aromatic systems due to adjacent nitrogen atoms, which influence their chemical reactivity, solubility, and biological interactions. The 3-chlorophenyl substituents enhance lipophilicity and may contribute to antimicrobial or receptor-binding properties, as seen in structurally related compounds . This compound’s structural uniqueness lies in its pyridazine backbone, distinguishing it from quinoline, naphthyridine, or pyridine analogs.

Properties

Molecular Formula

C17H11Cl2N3O2

Molecular Weight

360.2 g/mol

IUPAC Name

N,1-bis(3-chlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H11Cl2N3O2/c18-11-3-1-5-13(9-11)20-17(24)16-15(23)7-8-22(21-16)14-6-2-4-12(19)10-14/h1-10H,(H,20,24)

InChI Key

ASTZKLSBNTWEGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (Highlight)
N,1-bis(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide Pyridazine (N-N adjacent) 3-chlorophenyl (×2), 4-oxo, carboxamide Under investigation (theoretical SAR)
ND-7 (3-chlorophenyl derivative) Quinoline 3-chlorophenyl, 4-oxo MIC: 1.0 μM (B. subtilis)
5-acetyl-N,1-bis(3-chlorophenyl)-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine 3-chlorophenyl (×2), 6-oxo, acetyl Not reported (synthetic intermediate)
4-oxo-1,4-dihydronaphthyridine-3-carboxamide Naphthyridine Variable aryl/alkyl groups CB2 receptor affinity (Ki = 60–100 nM)

Key Structural Differences:

  • Core Heterocycle: The pyridazine core (two adjacent nitrogens) confers distinct electronic properties compared to quinolines (one nitrogen) or pyridines, influencing dipole moments and hydrogen-bonding capacity.
  • Substituent Effects: Bis(3-chlorophenyl) groups may enhance membrane permeability and target binding compared to mono-substituted analogs like ND-7 .

Antimicrobial Potential:

  • ND-7 (Quinoline): Exhibits MIC values of 1.0 μM against Bacillus subtilis, attributed to the 3-chlorophenyl group’s hydrophobicity and electron-withdrawing effects .
  • Pyridazine Analogs: While direct data are unavailable, bis(3-chlorophenyl) substitution in pyridazines may improve Gram-positive activity due to enhanced lipid solubility.

Cannabinoid Receptor Interactions:

  • 4-Oxo-naphthyridine Derivatives: Display moderate CB2 receptor affinity (Ki = 60–100 nM), with carboxamide groups critical for binding .

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